Biguanide sulphate

Descripción general

Descripción

Biguanide sulphate is a compound derived from biguanide, which is a polynitrogenated compound composed of two guanidine units bound by a common nitrogen atom . This compound is known for its strong basicity and high solubility in aqueous media due to its polar and hydrophilic nature . This compound has found applications in various fields, including medicine, chemistry, and industry.

Métodos De Preparación

Biguanide sulphate can be synthesized through several methods. One common synthetic route involves the condensation reaction of thiourea and phosphorus trichloride with guanidine . This reaction typically requires acidic conditions to protonate the nitrile group in the cyanoguanidine . Industrial production methods often involve the addition of amines to cyanoguanidine derivatives or the addition of guanidines to carbodiimides, cyanamides, or (iso) (thio)urea derivatives .

Análisis De Reacciones Químicas

Hydrolysis and Degradation

Biguanide sulfate undergoes hydrolysis under acidic or alkaline conditions, producing urea or biuret as primary degradation products . Stability studies indicate:

-

Acidic conditions : Degradation occurs in strong acids (>1 M) at elevated temperatures, yielding urea derivatives.

-

Alkaline conditions : Heating in strong bases (>1 M) leads to similar degradation pathways .

Thermal decomposition above 130°C results in melamine derivatives via ammonia loss .

Oxidation Reactions

Strong oxidants induce structural changes in biguanide sulfate:

| Oxidizing Agent | Conditions | Products |

|---|---|---|

| Potassium permanganate | Aqueous solution | Urea derivatives |

| Hydrogen peroxide | Reflux | Oxidized nitrogen compounds |

| Lead tetraacetate | Room temperature | Degradation intermediates |

These reactions highlight the compound’s susceptibility to oxidation, particularly under aggressive conditions .

Metal Complexation

Biguanide sulfate forms stable coordination complexes with transition metals, a property first observed in the 19th century . Notable examples include:

-

Palladium complexes : Utilized in catalytic systems for cross-coupling reactions (see Section 4) .

-

Copper complexes : Synthesized via reaction with copper salts under ammoniacal conditions .

The ligand’s multiple nitrogen donors enable diverse coordination geometries, enhancing catalytic and material applications.

Optimization of Reaction Conditions (Table 3 from ):

| Entry | Pd/Hexylbiguanide Ratio | Reaction Time (min) | Yield (%) |

|---|---|---|---|

| 1 | 1:2 | 15 | 6–57 |

| 2 | 1:1 | 15 | 99 |

| 3 | 1:1 | 10 | 93 |

| 4 | 1:1 | 5 | 83 |

A 1:1 Pd/hexylbiguanide ratio maximizes yield by maintaining micellar integrity, as confirmed by transmission electron microscopy (TEM) . This system achieves recyclability for up to six cycles without significant activity loss .

Thermal Stability and Decomposition

Thermogravimetric analysis reveals:

Aplicaciones Científicas De Investigación

Chemical Applications

Catalysis : Biguanide sulphate is utilized as a strong base and ligand in organometallic catalysis. Its ability to coordinate with metal ions enhances catalytic reactions, making it valuable in synthetic chemistry.

Polymer Production : In industrial applications, biguanides serve as intermediates in the synthesis of polymers. Their unique chemical properties allow for the development of materials with specific characteristics suitable for various applications.

Biological Applications

Antimicrobial Properties : Biguanide compounds, particularly polyhexamethylene biguanide (PHMB), are well-known for their broad-spectrum antimicrobial activity. They disrupt microbial cell membranes, making them effective against bacteria, fungi, and viruses. Recent advancements in nanotechnology have improved the efficacy of biguanides against drug-resistant strains .

Anticancer Activity : Research has indicated that biguanides possess selective cytotoxic effects against cancer cells. For instance, studies have shown that biguanides can enhance the cytotoxic effects of cisplatin on lung and breast cancer cells by depleting critical metabolites like NAD+ and aspartate . This mechanism highlights their potential as adjunct therapies in cancer treatment.

Medical Applications

Diabetes Management : this compound is primarily recognized for its role in managing type 2 diabetes mellitus. Metformin, a widely prescribed biguanide, lowers blood glucose levels by enhancing insulin sensitivity and decreasing hepatic glucose output. It also improves lipid profiles by reducing triglycerides and LDL cholesterol levels .

Lactic Acidosis Concerns : While effective, biguanides can lead to lactic acidosis, particularly in patients with renal insufficiency. A case study reported a patient who developed severe lactic acidosis due to metformin administration, emphasizing the need for careful monitoring in vulnerable populations .

Research Findings and Case Studies

Mecanismo De Acción

The mechanism of action of biguanide sulphate involves the inhibition of mitochondrial complex I, which leads to a decrease in ATP production and an increase in the AMP/ATP ratio . This energy stress activates AMP-activated protein kinase (AMPK), which regulates various metabolic pathways . In diabetes treatment, biguanides enhance insulin sensitivity and reduce glucose production in the liver .

Comparación Con Compuestos Similares

Biguanide sulphate can be compared with other similar compounds such as:

Metformin: A widely used antidiabetic drug that shares a similar mechanism of action.

Phenformin: Another biguanide used in diabetes treatment but less commonly due to its side effects.

Chlorhexidine: A biguanide used as an antiseptic and disinfectant. This compound is unique due to its strong basicity and high solubility, making it suitable for various applications in different fields.

Actividad Biológica

Biguanide sulphate, a derivative of biguanide, is primarily known for its role in the treatment of type 2 diabetes, particularly through the well-known compound metformin. However, its biological activity extends beyond glycemic control, encompassing various therapeutic applications including anticancer, antimicrobial, and antiviral effects. This article delves into the biological activities of this compound, supported by recent research findings and case studies.

Overview of Biguanide Compounds

Biguanides are a class of compounds characterized by their two guanidine groups. Metformin is the most widely recognized member of this class, but others include phenformin and buformin. While metformin remains in clinical use due to its favorable safety profile, phenformin and buformin were withdrawn from the market due to severe side effects such as lactic acidosis .

The biological activity of this compound is primarily attributed to its action on mitochondrial function and cellular metabolism:

- Inhibition of Mitochondrial Complex I : Biguanides inhibit mitochondrial complex I, leading to decreased ATP production and subsequent activation of compensatory metabolic pathways. This mechanism is crucial for their antidiabetic effects as it enhances insulin sensitivity and reduces hepatic glucose production .

- AMPK Activation : Biguanides activate AMP-activated protein kinase (AMPK), which plays a vital role in energy homeostasis and metabolism regulation. This activation promotes glucose uptake in peripheral tissues and reduces gluconeogenesis in the liver .

- Antitumor Activity : Recent studies have shown that biguanide derivatives can selectively induce apoptosis in cancer cells by targeting energy metabolism within the tumor microenvironment (TME). For instance, new biguanide derivatives have demonstrated significant cytotoxicity against HT29 colorectal cancer cells under low glucose conditions, suggesting their potential as antitumor agents .

1. Antidiabetic Effects

This compound is primarily used for managing type 2 diabetes mellitus. Its pharmacological effects include:

- Reduction in Blood Glucose Levels : Biguanides lower blood glucose levels by enhancing insulin sensitivity and decreasing hepatic glucose output.

- Improvement in Lipid Profiles : They have been shown to improve lipid metabolism, reducing triglycerides and LDL cholesterol levels .

2. Anticancer Properties

Recent research has highlighted the potential of biguanides as anticancer agents:

- Selective Cytotoxicity : Biguanides exhibit selective cytotoxicity toward cancer cells under nutrient-deprived conditions by inhibiting HIF-1 (hypoxia-inducible factor) and UPR (unfolded protein response) pathways .

- Mechanism Insights : Studies indicate that biguanides can disrupt oxidative phosphorylation in cancer cells, leading to energy depletion and apoptosis .

3. Antimicrobial Activity

Biguanides also possess antimicrobial properties:

- Polyhexamethylene Biguanide (PHMB) : This compound has been used as an antiseptic agent with broad-spectrum activity against bacteria, fungi, and viruses. It operates by disrupting microbial cell membranes .

- Resistance Management : Novel formulations using nanotechnology have enhanced the delivery and efficacy of biguanides against drug-resistant strains .

Case Study 1: Metformin in Cancer Therapy

A study investigated the effects of metformin on breast cancer patients undergoing chemotherapy. Results indicated that metformin use was associated with improved survival rates and reduced tumor recurrence compared to non-users. The proposed mechanism involved metformin's ability to enhance the efficacy of chemotherapy through AMPK activation and inhibition of cancer cell proliferation .

Case Study 2: PHMB in Wound Care

In a clinical trial assessing PHMB for chronic wound care, patients treated with PHMB showed significant improvements in wound healing rates compared to traditional antiseptics. The antimicrobial action of PHMB was credited for reducing infection rates and promoting tissue regeneration .

Data Tables

| Biological Activity | Mechanism | Clinical Application |

|---|---|---|

| Antidiabetic | Inhibition of hepatic glucose output; AMPK activation | Type 2 diabetes management |

| Anticancer | Induction of apoptosis; inhibition of HIF-1 | Cancer therapy |

| Antimicrobial | Disruption of microbial membranes | Infection control |

Propiedades

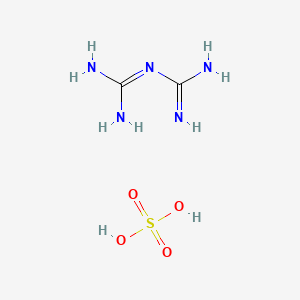

IUPAC Name |

1-(diaminomethylidene)guanidine;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7N5.H2O4S/c3-1(4)7-2(5)6;1-5(2,3)4/h(H7,3,4,5,6,7);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIWVBVPUEOHJFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=NC(=N)N)(N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H9N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

49719-55-3 | |

| Record name | Imidodicarbonimidic diamide, sulfate (2:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49719-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID90180486 | |

| Record name | Biguanide sulphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90180486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2583-53-1, 6945-23-9 | |

| Record name | Imidodicarbonimidic diamide, sulfate (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2583-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Biguanide sulphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002583531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC54581 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54581 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Biguanide sulphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90180486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Biguanide sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.146 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.